N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]furan-2-carboxamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Industrial production methods often employ advanced techniques such as free radical cyclization cascades and proton quantum tunneling to achieve high yields and fewer side reactions .
Chemical Reactions Analysis
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the compound
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide has shown promise in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzothiophene derivatives: Known for their anticancer properties.
Benzofuran derivatives: Such as 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, which also exhibit significant biological activities.
Indole derivatives: These compounds share similar aromatic structures and biological activities.
Properties
Molecular Formula |
C21H15NO4 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H15NO4/c1-13-16-10-9-15(22-21(24)17-8-5-11-25-17)12-18(16)26-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) |
InChI Key |
QYBQBAHZJHPRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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